molecular formula C7H3ClFNO4S B13322875 4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride

4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride

Cat. No.: B13322875
M. Wt: 251.62 g/mol
InChI Key: MNRSFJSLIRXKOM-UHFFFAOYSA-N
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Description

4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride is a chemical compound with the molecular formula C7H3ClFNO4S It is a derivative of benzo[d]oxazole and contains both fluorine and sulfonyl chloride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride typically involves the reaction of 4-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole+Chlorosulfonic acid4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride\text{4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} 4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole+Chlorosulfonic acid→4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid.

    Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran, water

    Catalysts: Acid or base catalysts for hydrolysis and substitution reactions

Major Products

    Sulfonamides: Formed by the reaction with amines

    Sulfonates: Formed by the reaction with alcohols

    Sulfonic Acid: Formed by hydrolysis

Scientific Research Applications

4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function, which is the basis for its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride
  • 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride
  • 5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride

Uniqueness

4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride is unique due to the presence of both fluorine and sulfonyl chloride groups, which confer distinct chemical reactivity and potential biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the sulfonyl chloride group provides a reactive site for further chemical modifications.

Properties

Molecular Formula

C7H3ClFNO4S

Molecular Weight

251.62 g/mol

IUPAC Name

4-fluoro-2-oxo-3H-1,3-benzoxazole-6-sulfonyl chloride

InChI

InChI=1S/C7H3ClFNO4S/c8-15(12,13)3-1-4(9)6-5(2-3)14-7(11)10-6/h1-2H,(H,10,11)

InChI Key

MNRSFJSLIRXKOM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1OC(=O)N2)F)S(=O)(=O)Cl

Origin of Product

United States

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